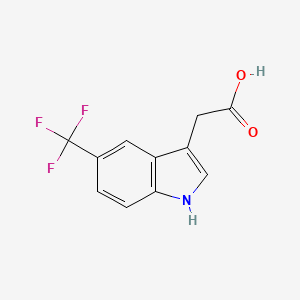
2-(5-トリフルオロメチル-1H-インドール-3-イル)酢酸
概要
説明
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, also known as TAC-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAC-101 belongs to the class of indole-based compounds and has been shown to exhibit unique biochemical and physiological effects.
科学的研究の応用
2-(5-トリフルオロメチル-1H-インドール-3-イル)酢酸の用途に関する包括的な分析
2-(5-トリフルオロメチル-1H-インドール-3-イル)酢酸は、その独特の化学的特性により、科学研究において幅広い用途を持つ化合物です。以下は、この化合物の6つの異なる用途の詳細な分析であり、それぞれが専用のセクションにまとめられています。
トリフルオロメチル化インドールの合成:トリフルオロメチル基は、医薬品化学において極めて重要であり、化合物の極性、安定性、および親油性を向上させます。金属フリー条件下でCF3SO2Naを使用してインドールから2-トリフルオロメチルインドールを合成することは、重要な用途です。 この方法は、C2位にインドールに選択的にトリフルオロメチルを導入し、潜在的に生物活性があり、医薬品、食品添加物、その他の分野で有用な生成物を得ます .
薬理学における生物学的可能性:トリフルオロメチル基を持つインドール誘導体を含むインドール誘導体は、幅広い生物学的活性を示します。それらは、抗ウイルス剤、抗炎症剤、抗がん剤、抗HIV剤、抗酸化剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、および抗コリンエステラーゼ活性を持つことが判明しています。 これらの特性により、潜在的な治療用途を持つ新しい薬理学的薬剤を合成するために重要です .
植物の生育調節:インドール誘導体は、植物の生育に影響を与えることが知られています。2-(5-トリフルオロメチル-1H-インドール-3-イル)酢酸は、インドール-3-酢酸と同様に、植物ホルモンとして作用し、細胞の伸長と分裂を誘導し、植物の生育を制御または非制御で引き起こします。 この用途は、作物の改良のための新しい方法を開発するための農業研究およびバイオテクノロジーにおいて不可欠です .
作用機序
Target of Action
“2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid” (let’s call it “TFAIA” for brevity) primarily targets interleukin-2 (IL-2) . IL-2 is a cytokine involved in immune regulation, particularly in the activation and proliferation of T cells. By interacting with IL-2, TFAIA modulates immune responses and plays a crucial role in various physiological processes .
Mode of Action
TFAIA binds to IL-2 receptors, specifically the IL-2 receptor alpha (IL-2Rα) subunit. This interaction triggers downstream signaling pathways, leading to T cell activation and proliferation. As a result, TFAIA enhances immune responses by promoting T cell growth and differentiation .
Biochemical Pathways
The affected pathways include the JAK-STAT pathway and the PI3K-Akt pathway . Upon binding to IL-2Rα, TFAIA activates Janus kinases (JAKs), which subsequently phosphorylate signal transducers and activators of transcription (STATs). Activated STATs translocate to the nucleus, where they regulate gene expression related to immune function. Additionally, TFAIA activates the PI3K-Akt pathway, promoting cell survival and proliferation .
Pharmacokinetics
TFAIA exhibits favorable pharmacokinetic properties:
- It is well-absorbed after oral administration. TFAIA distributes widely in tissues due to its lipophilic nature. Hepatic enzymes metabolize TFAIA into inactive metabolites. Renal excretion eliminates the compound from the body. TFAIA’s bioavailability is moderate, allowing it to reach therapeutic levels .
Result of Action
At the molecular and cellular levels, TFAIA:
- By activating IL-2 signaling, TFAIA promotes T cell division and expansion. Increased IL-2 availability leads to improved immune surveillance and defense against pathogens. TFAIA influences the secretion of other cytokines, affecting the overall immune milieu .
Action Environment
Environmental factors impact TFAIA’s efficacy and stability:
- Optimal activity occurs within a specific pH range. Stability may vary under different temperature conditions. Interaction with other drugs or food affects TFAIA’s absorption and metabolism .
特性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNULZACNINBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626124 | |
| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
378802-40-5 | |
| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



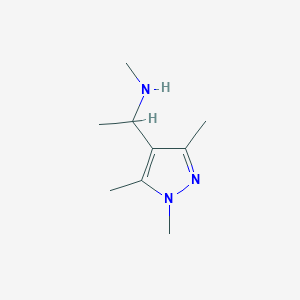

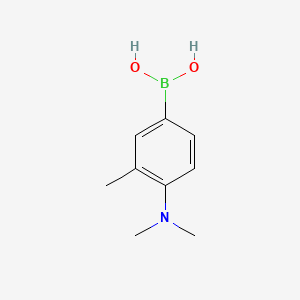

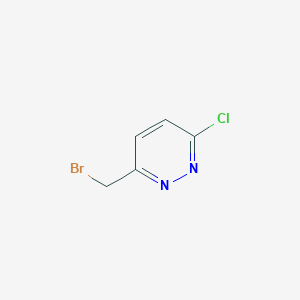
![2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole](/img/structure/B1592414.png)

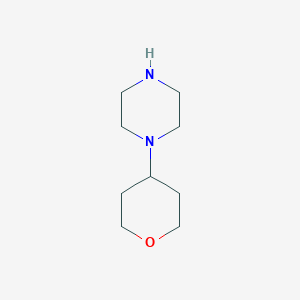
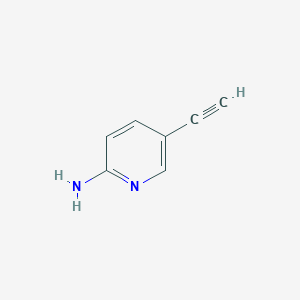
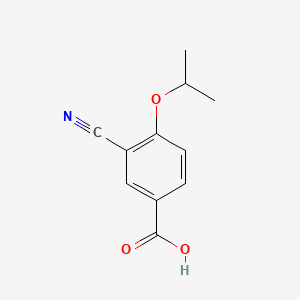
![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)
![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)